6-Bromo-4,9-dihydro-3H-beta-carboline
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Overview
Description
6-Bromo-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . The structure of this compound includes a bromine atom attached to the beta-carboline core, which consists of a tricyclic pyridine-fused indole framework .
Preparation Methods
The synthesis of beta-carboline alkaloids, including 6-Bromo-4,9-dihydro-3H-beta-carboline, involves several methods. One common approach is the thermolysis of substituted 4-aryl-3-azidopyridines . This method allows for the formation of various beta-carboline derivatives by manipulating the substituents on the azidopyridine precursor. The reaction conditions typically involve heating the precursor in the presence of a suitable solvent, such as toluene or xylene, at elevated temperatures (around 150-200°C) .
Industrial production methods for beta-carboline alkaloids often involve multi-step synthetic routes that include the formation of key intermediates, followed by cyclization and functional group modifications . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
6-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Scientific Research Applications
6-Bromo-4,9-dihydro-3H-beta-carboline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function . It also acts as an inhibitor of specific enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . Additionally, the compound’s ability to interact with neurotransmitter receptors makes it a potential candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
6-Bromo-4,9-dihydro-3H-beta-carboline is compared with other beta-carboline derivatives, such as harmane, harmine, and harmaline . These compounds share a similar tricyclic pyridine-fused indole framework but differ in their substituents and degree of saturation . The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for further functionalization .
Similar compounds include:
Properties
Molecular Formula |
C11H9BrN2 |
---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
6-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H9BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5-6,14H,3-4H2 |
InChI Key |
PAHAIWFYCZHWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
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